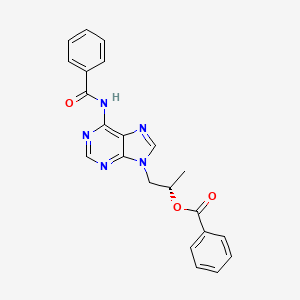

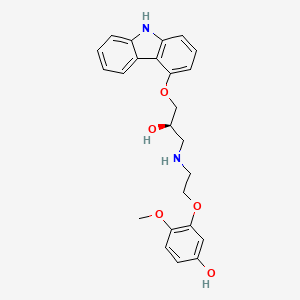

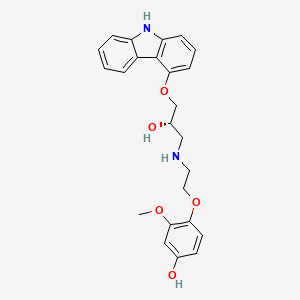

(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine” appears to be a complex organic compound. It seems to contain elements of benzylaminopurine12, a synthetic cytokinin that stimulates cell division in plants12, and benzoyl3, a functional group in organic chemistry3. However, specific information about this exact compound is not readily available.

Synthesis Analysis

The synthesis of such a compound would likely involve complex organic chemistry techniques. Benzoyl chloride is a common source of benzoyl groups, used to prepare benzoyl ketones, benzamides, and benzoate esters3. However, specific synthesis methods for “®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine” are not found in the available resources.Molecular Structure Analysis

The molecular structure of “®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine” would likely be complex, given the presence of benzyl and benzoyl groups23. However, specific details about the molecular structure of this exact compound are not found in the available resources.

Chemical Reactions Analysis

The chemical reactions involving “®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine” would likely be complex and specific to the compound’s structure and properties. However, specific details about the chemical reactions of this exact compound are not found in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine” would depend on its specific structure and properties. However, specific details about the physical and chemical properties of this exact compound are not found in the available resources.科学的研究の応用

Synthesis and Structural Analysis

Maruyama et al. (2000) introduced a benzoyl group onto 6-chloropurine riboside, demonstrating a methodology that could potentially be applied to the synthesis of derivatives such as "(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine" for further biological studies (Maruyama, Kozai, Takamatsu, & Izawa, 2000).

Yu and Carlsen (2011) prepared adenosine analogs by coupling a 1,4-dioxane sugar analog with N6-benzoyl protected adenine, showcasing a synthetic strategy that could be adapted for compounds with similar structural features (Yu & Carlsen, 2011).

Biological and Pharmacological Research

Werbrouck et al. (2008) compared the metabolism and in vitro effects of different cytokinins, including derivatives of N6-benzyladenine, on micropropagated Spathiphyllum floribundum. This study contributes to understanding the role of adenine derivatives in plant tissue culture, potentially relevant for derivatives of "(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine" (Werbrouck, Strnad, Onckelen, & Debergh, 2008).

Sivets et al. (2009) synthesized adenosine analogs and evaluated their antiviral activity, providing insights into the therapeutic potential of such compounds in treating viral infections (Sivets, Kalinichenko, Mikhailopulo, Detorio, McBrayer, Whitaker, & Schinazi, 2009).

Methodological Developments and Applications

- Abdelbaky et al. (2019) optimized the synthesis of peptide nucleic acid (PNA) monomers based on adenine derivatives, showing applications in therapeutic agents and molecular diagnostics. This research could inform the synthesis and application of "(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine" derivatives in biomedical research (Abdelbaky, Prokhorov, Gnuskova, Esipova, & Kirillova, 2019).

Safety And Hazards

The safety and hazards associated with “®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine” would depend on its specific structure and properties. However, specific details about the safety and hazards of this exact compound are not found in the available resources.

将来の方向性

The future directions for research and development involving “®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine” would depend on its specific structure, properties, and potential applications. However, specific details about the future directions for this exact compound are not found in the available resources.

Please note that this analysis is based on the limited information available and may not fully capture the complexity of “®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine]”. For a more detailed and accurate analysis, consulting with a specialist in organic chemistry or related fields would be recommended.

特性

IUPAC Name |

[(2S)-1-(6-benzamidopurin-9-yl)propan-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3/c1-15(30-22(29)17-10-6-3-7-11-17)12-27-14-25-18-19(23-13-24-20(18)27)26-21(28)16-8-4-2-5-9-16/h2-11,13-15H,12H2,1H3,(H,23,24,26,28)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOYAKOCQHMSQC-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652471 |

Source

|

| Record name | (2S)-1-(6-Benzamido-9H-purin-9-yl)propan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine | |

CAS RN |

1217735-35-7 |

Source

|

| Record name | (2S)-1-(6-Benzamido-9H-purin-9-yl)propan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

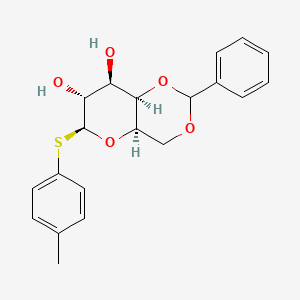

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)

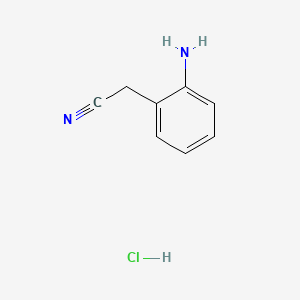

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)